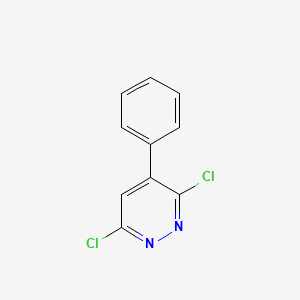

3,6-Dichloro-4-phenylpyridazine

Description

Overview of Pyridazine (B1198779) Heterocycles in Synthetic Chemistry

Pyridazines are six-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. wikipedia.org This unique structural feature imparts distinct physicochemical properties, including weak basicity, a high dipole moment, and the capacity for robust hydrogen bonding. nih.gov These characteristics make the pyridazine ring an attractive scaffold in drug design and materials science. nih.govkuleuven.be The easy functionalization of the pyridazine ring at various positions allows for the creation of a diverse range of derivatives, making them valuable building blocks in the design and synthesis of new chemical entities. researchgate.netscholarsresearchlibrary.com

The synthesis of the pyridazine core can be achieved through various methods, with cyclocondensation reactions of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) being a common approach. uni-muenchen.de The parent pyridazine was first synthesized by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org Since then, numerous synthetic routes have been developed to access a wide variety of substituted pyridazines, catering to the specific needs of synthetic chemists. kuleuven.berjptonline.org

Strategic Importance of Halogenated Pyridazines as Chemical Building Blocks

Halogenated pyridazines, in particular, serve as highly versatile intermediates in organic synthesis. The presence of halogen atoms, such as chlorine, on the pyridazine ring provides reactive sites for a multitude of chemical transformations. These halogen substituents can be readily displaced by various nucleophiles, facilitating the introduction of a wide range of functional groups. This reactivity is crucial for the construction of more complex molecular architectures.

The strategic placement of halogen atoms on the pyridazine scaffold allows for regioselective reactions, enabling chemists to precisely control the outcome of a synthesis. For instance, in 3,6-dichloropyridazine (B152260), the two chlorine atoms offer opportunities for sequential or differential substitution, leading to the creation of unsymmetrically substituted pyridazine derivatives. uni-muenchen.de This level of control is paramount in the synthesis of targeted molecules with specific properties. The utility of halogenated pyridazines extends to their use in cross-coupling reactions, further expanding the synthetic chemist's toolkit for creating novel compounds.

Positioning of 3,6-Dichloro-4-phenylpyridazine (B177254) within Advanced Organic Synthesis and its Structural Significance

Within the class of halogenated pyridazines, this compound stands out as a significant building block for advanced organic synthesis. Its structure, featuring a phenyl group at the 4-position and chlorine atoms at the 3- and 6-positions, offers a unique combination of steric and electronic properties. The phenyl group can influence the reactivity of the pyridazine ring and provide a site for further functionalization, while the two chlorine atoms act as handles for introducing diverse substituents.

The molecular formula of this compound is C10H6Cl2N2, with a molecular weight of 225.07 g/mol . The presence of the electron-withdrawing chlorine atoms and the phenyl group significantly influences the electronic distribution within the pyridazine ring, impacting its reactivity and potential applications. This specific substitution pattern makes it a valuable precursor for the synthesis of a variety of more complex heterocyclic systems and molecules with potential biological activity.

The structural significance of this compound lies in its ability to serve as a scaffold for creating compounds with specific three-dimensional arrangements. The defined positions of the phenyl and chloro substituents provide a rigid framework upon which to build, allowing for the precise orientation of functional groups in space. This is particularly important in medicinal chemistry, where the spatial arrangement of atoms is critical for molecular recognition and biological activity.

Interactive Data Tables

Table 1: Physicochemical Properties of Pyridazine

| Property | Value |

| Molecular Formula | C4H4N2 |

| Molar Mass | 80.090 g·mol−1 |

| Appearance | Colorless liquid |

| Density | 1.107 g/cm3 |

| Melting Point | −8 °C (18 °F; 265 K) |

| Boiling Point | 208 °C (406 °F; 481 K) |

| Solubility in water | Miscible |

| Dipole Moment | 4.22 D |

| Data sourced from wikipedia.orguni-muenchen.de |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C10H6Cl2N2 |

| Molecular Weight | 225.07 g/mol |

| Data sourced from |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-4-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEANUHPTLLPFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dichloro 4 Phenylpyridazine and Its Precursors

Classical and Contemporary Approaches to the Pyridazine (B1198779) Ring System

The formation of the pyridazine ring is most classically achieved through the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). This foundational method remains a cornerstone of pyridazine synthesis, while modern techniques offer alternative routes and methods for subsequent modification. mdpi.comnih.govresearchgate.net

The most fundamental and widely employed method for constructing the pyridazine ring system is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives. mdpi.comnih.govacs.orgyoutube.com This condensation reaction first forms a dihydropyridazine, which is then oxidized to the aromatic pyridazine. chemtube3d.com For instance, the reaction of a 1,4-diketone with hydrazine hydrate (B1144303) leads to the formation of a substituted pyridazine. youtube.comchemtube3d.com A common precursor for the pyridazine core is maleic anhydride, which condenses with hydrazine to form maleic hydrazide (3,6-dihydroxypyridazine), a key intermediate for many substituted pyridazines. youtube.comgoogle.com

| Precursor | Reagent | Product | Reference |

| 1,4-Diketone | Hydrazine | 3,6-Dimethylpyridazine | youtube.com |

| Maleic Anhydride | Hydrazine Hydrate | 3,6-Dihydroxypyridazine | youtube.comgoogle.com |

| 4-Oxobutanoic Acid | Hydrazine Hydrate | Pyridazinone | mdpi.com |

This approach is versatile, allowing for the synthesis of a wide range of pyridazine derivatives by varying the substituents on the dicarbonyl precursor. acs.org

Once the pyridazine ring is formed, its functionality can be altered through various reactions. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.netdur.ac.uk Halogenated pyridazines, such as 3,6-dichloropyridazine (B152260), are particularly useful substrates. The chlorine atoms can be sequentially replaced by a variety of nucleophiles, including amines, alkoxides, and thiophenols, allowing for the introduction of diverse functional groups. iau.irresearchgate.net For example, reacting 3,6-dichloropyridazine with hydrazine hydrate selectively replaces one chlorine atom to yield 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) after diazotization. iau.ir

Ortho-metallation, or directed deprotonation, is another powerful tool for functionalizing the pyridazine ring. mdpi.comresearchgate.net This method involves using a directing metalating group (DMG) on the ring to direct a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position. uwindsor.ca This creates a metalated intermediate that can then react with various electrophiles to introduce substituents at a specific position. For π-deficient heterocycles like pyridine (B92270) and its diazine analogues, a directing group is often required to facilitate this reaction and control regioselectivity. uwindsor.ca

Targeted Synthesis of 3,6-Dichloro-4-phenylpyridazine (B177254)

The synthesis of the specific target molecule, this compound, requires a strategic sequence of reactions to install the two chlorine atoms and the phenyl group at the correct positions on the pyridazine core.

The introduction of chlorine atoms onto the pyridazine ring is typically achieved by treating a pyridazinone (or dihydroxypyridazine) precursor with a chlorinating agent. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). google.comchemicalbook.comresearchgate.netnih.gov For instance, 3,6-dihydroxypyridazine (maleic hydrazide) is converted to 3,6-dichloropyridazine by heating with POCl₃. google.comchemicalbook.com This reaction is a crucial step in creating the reactive dichloro-scaffold necessary for further functionalization. The reaction conditions, such as temperature and the use of a solvent like chloroform, can be optimized to achieve high yields. google.com

| Starting Material | Reagent | Product | Yield | Reference |

| 3,6-Dihydroxypyridazine | POCl₃ | 3,6-Dichloropyridazine | 72-87% | google.com |

| 6-Oxo-1,6-dihydropyridazine derivative | POCl₃ | 6-Chloropyridazine derivative | — | tandfonline.com |

| 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile | POCl₃ | 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile | — | researchgate.net |

With the chlorinated pyridazine in hand, the phenyl group is introduced at the 4-position, most commonly via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly well-suited for this purpose, reacting a halogenated heterocycle with an organoboronic acid. mdpi.comnih.govlibretexts.org To synthesize this compound, a suitable precursor would be a tri-substituted pyridazine that can be converted to the final product. A plausible route involves the Suzuki coupling of a bromo- or chloro-pyridazine with phenylboronic acid. researchgate.netnih.gov The versatility of the Suzuki reaction is a significant advantage, as it tolerates a wide variety of functional groups and generally proceeds under mild conditions with high regio- and stereoselectivity. mdpi.comlibretexts.org The electron-deficient character of the pyridazine ring facilitates the initial oxidative addition of the palladium catalyst to the carbon-halogen bond, often without requiring complex or expensive ligands. mdpi.comnih.gov

| Pyridazine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-6-(thiophen-2-yl)pyridazine | nih.gov |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Na₂CO₃ | 2-Phenylpyridine | nih.gov |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Arylboronic acids | Pd catalyst / Base | 3,5-Diaryl-2,4,6-trimethylpyridine | beilstein-journals.org |

Novel Synthetic Routes and Process Optimization for Pyridazine Scaffolds

Modern organic synthesis seeks to improve upon classical methods by developing more efficient, environmentally friendly, and versatile routes. Research into pyridazine synthesis has focused on novel cyclization strategies and the optimization of existing processes. iau.irgoogle.commdpi.com For example, copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have been developed to produce 1,6-dihydropyridazines and pyridazines by selecting the appropriate solvent. organic-chemistry.org Another novel approach involves a TBAI/K₂S₂O₈-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones to yield trisubstituted pyridazines. organic-chemistry.org

Process optimization often involves exploring alternative energy sources, such as microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.netnih.gov The development of new catalytic systems and the use of greener solvents are also key areas of focus. nih.govkuleuven.be For instance, improvements to the Diaza-Wittig reaction for pyridazine synthesis have been investigated to replace toxic reagents like HMPT with safer alternatives such as tributyl phosphine, which also accelerates the reaction. kuleuven.be Such optimizations are crucial for both laboratory-scale synthesis and potential industrial applications, making the production of complex pyridazine scaffolds more sustainable and cost-effective. nih.govresearchgate.net

Chemo- and Regioselective Synthesis of Advanced Pyridazine Intermediates

The synthesis of functionalized pyridazine derivatives often presents challenges related to chemoselectivity and regioselectivity, particularly when dealing with unsymmetrical starting materials. google.commdpi.com The ability to control the position of substituent introduction on the pyridazine ring is crucial for accessing specific isomers with desired biological or chemical properties. mdpi.com

One common strategy for pyridazine ring synthesis involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazines. mdpi.com However, when unsymmetrical diketones and substituted hydrazines are used, the reaction can lead to the formation of multiple isomeric products, posing a significant challenge for regioselectivity. google.com The direction of the nucleophilic attack can be influenced by various factors, including the nature of the substituents on the triketone and the reaction conditions, such as temperature and the presence of acid catalysts. mdpi.com

For instance, in the reaction of 1,2,4-triketone analogs with hydrazines, the use of an acid catalyst can switch the direction of the preferential nucleophilic attack, leading to different regioisomeric products. mdpi.com This highlights the importance of reaction optimization to achieve the desired regiochemical outcome.

Another approach to constructing the pyridazine core is through [3+2] cycloaddition reactions. For example, new pyrrolo[1,2-b]pyridazines can be synthesized via a 3+2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles. google.com The regioselectivity of such cycloaddition reactions is a key consideration, and in some cases, the reaction proceeds with high regioselectivity, yielding a single major product. google.com The structure of the resulting regioisomers can be confirmed using spectroscopic techniques like NMR and X-ray diffraction. mdpi.comgoogle.com

The functionalization of pre-existing pyridazine rings also requires careful control of regioselectivity. The pyridazine nucleus is electron-deficient, making it susceptible to nucleophilic attack. thieme-connect.de However, unlike pyridine, the preferred site of nucleophilic attack on the unsubstituted pyridazine ring is at the C4/C5 positions. thieme-connect.de This inherent reactivity can be exploited for the regioselective introduction of functional groups. For instance, the commercially available 3,6-dichloropyridazine offers a platform for accessing 4-functionalized systems through reactions like vicarious nucleophilic substitution, halogenation, and metalation/alkylation. researchgate.net

The strategic use of protecting groups can also be employed to control regioselectivity. For example, the desymmetrization of pyridazine-3,6-diones using N-benzyl protective groups provides valuable starting materials for the regioselective synthesis of polysubstituted pyridazine libraries. researchgate.net

| Synthetic Approach | Key challenge | Method of Control | Example |

| Condensation of unsymmetrical diketones with substituted hydrazines | Formation of multiple isomers | Reaction conditions (temperature, acid catalysis), substituent effects | Synthesis of substituted pyrazoles and pyridazinones from 1,2,4-triketone analogs mdpi.com |

| 1,3-Dipolar cycloaddition | Regioselectivity of the addition | Nature of the dipole and dipolarophile | Synthesis of pyrrolo[1,2-b]pyridazines from mesoionic oxazolo-pyridazinones google.com |

| Functionalization of the pyridazine ring | Controlling the position of substitution | Inherent reactivity of the ring, use of protecting groups, reaction type (e.g., VNS) | 4-Functionalization of 3,6-dichloropyridazine researchgate.net |

Chemical Transformations and Reaction Mechanisms of 3,6 Dichloro 4 Phenylpyridazine

Nucleophilic Aromatic Substitution (SNAr) at C-3 and C-6 Positions

The chlorine atoms at the C-3 and C-6 positions of 3,6-dichloro-4-phenylpyridazine (B177254) are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups. The SNAr mechanism in such electron-deficient systems typically proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer-like intermediate. pressbooks.publibretexts.org The rate and regioselectivity of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The introduction of amino groups onto the pyridazine (B1198779) core is a common and important transformation. The reaction of 3,6-dichloropyridazines with various amines allows for the synthesis of mono- and di-aminopyridazine derivatives. The regioselectivity of these reactions can often be controlled by tuning the reaction conditions. For instance, in related dichloropyridazine systems, selective monoamination can be achieved, which can then be followed by other transformations. researchgate.net The resulting aminopyridazines are valuable intermediates for the synthesis of more complex heterocyclic systems and have been explored for their potential biological activities. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also emerged as a powerful tool for the formation of C-N bonds in heteroaromatic systems, including quinolines, and represents an alternative to traditional SNAr amination. mdpi.com

Table 1: Examples of Amination Reactions on Dichloropyridazine Scaffolds

| Reactant | Amine | Conditions | Product | Reference |

|---|---|---|---|---|

| 3,4-dichloropyridazine | Ammonia | Ethanol, sealed tube, 6h | 4-Amino-3-chloropyridazine | wur.nl |

| 2,8-dichloroquinoline | Adamantane-containing amine | Pd(dba)2, BINAP, NaOtBu, dioxane | Monoamination product | mdpi.com |

Oxygen and sulfur nucleophiles readily displace the chlorine atoms of this compound. Reactions with alkoxides, phenoxides, and thiols provide access to a variety of ethers and thioethers. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. For example, in the case of 3,6-dichloropyridazine (B152260) 1-oxide, sulfur nucleophiles like sodium sulfide (B99878) and thiourea (B124793) were found to react preferentially at the 6-position. rsc.org This contrasts with the behavior of some oxygen and nitrogen nucleophiles. rsc.org The resulting alkoxy- and alkylthio-pyridazines can serve as precursors for further functionalization.

The introduction of sulfur can significantly alter the reactivity of the molecule. For instance, the replacement of a bridging oxygen with sulfur in phosphate (B84403) esters has been shown to dramatically accelerate cyclization reactions. nih.gov

The reaction of this compound with carbon nucleophiles offers a direct route to C-C bond formation at the pyridazine core. Carbanions derived from active methylene (B1212753) compounds, organometallic reagents, and cyanide ions can be employed to introduce alkyl, aryl, and cyano groups. These reactions expand the structural diversity achievable from the dichloropyridazine starting material. For example, reactions of related 1,2,4-triazines with carbon nucleophiles bearing a cyano group can lead to ring transformation products, forming 3-aminopyridazines. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formationbenchchem.comthieme-connect.de

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly valuable for the functionalization of heteroaromatic compounds like this compound. researchgate.net These reactions allow for the selective formation of carbon-carbon bonds under relatively mild conditions.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. nih.gov In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the C-3 and C-6 positions. The regioselectivity of the Suzuki-Miyaura coupling on dihalopyridazines can be influenced by the electronic and steric properties of substituents on the pyridazine ring and the choice of catalyst and reaction conditions. rsc.orgresearchgate.net For instance, in some 3,6-dichloropyridazine systems, the presence of an amine substituent at the 4-position can direct the Suzuki-Miyaura coupling to the C-3 position. rsc.org

Table 2: Examples of Suzuki-Miyaura Coupling on Dichloropyridazine Analogs

| Substrate | Boronic Acid/Ester | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 4-Substituted-3,6-dichloropyridazines | Arylboronic acid | Pd(PPh3)4/Na2CO3 | C-3 arylated product | rsc.org |

| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh3)4/Na2CO3 | C-3 substituted product | rsc.org |

| 4-Bromo-6-chloro-3-phenylpyridazine | Arylboronic acid | Not specified | 4-Aryl-6-chloro-3-phenylpyridazine | researchgate.net |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are also applicable to this compound and its derivatives, each offering unique advantages. researchgate.net

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound. harvard.edu The Stille reaction is known for its tolerance of a wide range of functional groups. uwindsor.ca

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgrsc.org It is a powerful method for introducing alkynyl moieties onto the pyridazine ring. nih.gov

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organohalide. wikipedia.org The Negishi coupling is notable for its high reactivity and the ability to form C(sp3)-C(sp2) bonds. sci-hub.senih.gov

These various cross-coupling reactions provide a comprehensive toolkit for the synthetic chemist to elaborate the this compound scaffold, leading to a vast array of functionalized pyridazine derivatives with potential applications in medicinal chemistry and materials science.

Direct Arylation and Alkylation Strategies

The functionalization of the this compound scaffold can be effectively achieved through direct arylation and alkylation, primarily targeting the carbon atoms of the pyridazine ring or replacing the existing chloro substituents via cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds. For dihalopyridazines, the site-selectivity of the coupling is influenced by the electronic nature of the substituents and the choice of catalyst and reaction conditions. nih.govrsc.org In a closely related substrate, 4-bromo-6-chloro-3-phenylpyridazine, regioselective arylation occurs at the more reactive C-4 position. researchgate.net For this compound, selective monocoupling or dicoupling can be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction parameters. The general reactivity for Suzuki couplings on dihalopyridazines is influenced by the ligand, with different ligands directing the substitution to specific positions. nih.govacs.org

Homolytic aromatic substitution, particularly the Minisci reaction, provides a complementary strategy for the direct alkylation of electron-deficient heterocycles like pyridazine. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heterocyclic ring. Given the electron-deficient nature of the pyridazine core in this compound, it is a suitable substrate for such radical alkylations, which typically occur at the positions not bearing a substituent. wikipedia.orgrsc.org

Table 1: Representative Cross-Coupling and Alkylation Reactions on Dichloropyridazine Scaffolds| Reaction Type | Substrate | Reagents & Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Suzuki Coupling | 4-Bromo-6-chloro-3-phenylpyridazine | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 4-Aryl-6-chloro-3-phenylpyridazine | N/A | rsc.orgresearchgate.net |

| Suzuki Coupling | 3,5-Dichloropyridazine | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane | 3-Aryl-5-chloropyridazine | High | nih.gov |

| Minisci Alkylation | Pyridine (B92270) (general) | Pivalic acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 2-tert-Butylpyridine | N/A | wikipedia.org |

Electrophilic Aromatic Substitution on the Phenyl Ring

The pyridazine ring is strongly electron-withdrawing, which significantly deactivates the attached phenyl ring towards electrophilic aromatic substitution (EAS). Direct nitration of pyridine itself is notoriously difficult, requiring harsh conditions and often resulting in low yields. kochi-tech.ac.jpntnu.no For instance, the nitration of pyridine with potassium nitrate (B79036) in fuming sulfuric acid at very high temperatures gives 3-nitropyridine (B142982) in only a small yield. ntnu.no

Similarly, the nitration of 4-phenylpyridine (B135609) under forceful conditions (e.g., mixed HNO₃/H₂SO₄) primarily yields 4-phenyl-3-nitropyridine, demonstrating that substitution occurs on the pyridine ring rather than the phenyl ring. ntnu.no However, alternative methods have been developed for the meta-nitration of pyridines. acs.org The direct electrophilic substitution on the phenyl group of this compound is expected to be extremely challenging due to the deactivating effect of the dichloropyridazine substituent. Any successful substitution would likely require highly reactive electrophilic reagents and forcing conditions, with a high potential for side reactions and low yields. acs.org

Reductions and Oxidations Involving the Pyridazine Core and Substituents

The pyridazine core and its chloro substituents can undergo both reduction and oxidation reactions. Catalytic hydrogenation is a common method for the reduction of chloroarenes. The dechlorination of polychlorinated aromatic compounds can be achieved using palladium-based catalysts, for example, palladium on carbon (Pd/C) with a hydrogen source or palladium-coated magnesium. nih.gov This process involves the stepwise removal of chlorine atoms. For this compound, catalytic hydrogenation would be expected to reduce the chloro substituents to yield 4-phenylpyridazine.

Oxidation of the pyridazine ring can lead to the formation of N-oxides. The nitrogen atoms in the pyridazine ring can be oxidized using various oxidizing agents. A controllable process involving oxidation to the N-oxide followed by nucleophilic dechlorination has been reported for chloropyridines, highlighting a potential pathway for functionalization. nih.gov This process suggests that the formation of a pyridazine-N-oxide intermediate can activate the ring for subsequent reactions.

Functional Group Interconversions on Pyridazine Derivatives

The chlorine atoms at the C-3 and C-6 positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide variety of functional groups onto the pyridazine scaffold. The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles. masterorganicchemistry.comhomeworkforyou.com

Common nucleophiles used in these reactions include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) can replace the chloro groups with methoxy (B1213986) groups. Similarly, amination can be achieved using various amines, often catalyzed by palladium complexes in what is known as the Buchwald-Hartwig amination, or through direct nucleophilic substitution under appropriate conditions. nih.govwikipedia.orgorganic-chemistry.org The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the substituents already present on the ring.

Table 2: Representative Functional Group Interconversions on Dichloropyridazine Derivatives| Reaction Type | Substrate | Reagents & Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Methoxylation | 3,5-Dichloro-2-(trifluoromethyl)pyridazine | NaOMe, MeOH, rt, 2h | 5-Chloro-3-methoxy-2-(trifluoromethyl)pyridazine | 85% | |

| Amination | 3,6-Dichloropyridazine | Aniline, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80 °C | 3-Anilino-6-chloropyridazine | 82% | nih.gov |

| Amination | 3,4-Dichloro-1-nitrobenzene | Sodium Methoxide, Methanol, Reflux | 2-Chloro-4-methoxy-1-nitrobenzene | N/A | homeworkforyou.comchegg.com |

Mechanistic Investigations of Key Transformations

Kinetic studies on related systems, such as 4-chloro-2-nitrophenyl benzoates, show that the rate-determining step can change depending on the basicity of the nucleophile. koreascience.kr For highly basic nucleophiles, the first step (attack of the nucleophile) is rate-determining, while for less basic nucleophiles, the second step (departure of the leaving group) can become rate-limiting. Thermodynamic studies of substitution reactions can provide insights into the spontaneity and equilibrium position of these transformations. researchgate.net For the reactions of this compound, the strong electron-withdrawing nature of the pyridazine ring and the two chloro-substituents would favor the formation of the Meisenheimer intermediate, facilitating the substitution process.

Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the reaction pathways of complex organic transformations. Computational studies on pyridazine derivatives have provided significant insights into their structure, reactivity, and reaction mechanisms.

For Suzuki-Miyaura coupling reactions, DFT studies have helped to map the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-limiting step and the influence of ligands on reactivity and selectivity. rsc.orgrsc.org

In the case of nucleophilic aromatic substitution, Frontier Molecular Orbital (FMO) analysis can predict the regioselectivity of nucleophilic attack. For chloropyridazines, the Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the carbon atom bearing the chlorine, making it the most electrophilic site. Computational studies can model the transition states and intermediates, such as the Meisenheimer complex, and calculate the activation energies for different reaction pathways, explaining the observed product distributions. d-nb.info Such studies on pyridazine systems confirm that the electron-withdrawing nitrogen atoms lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack compared to benzene. researchgate.net

Derivatization Strategies and Scaffold Functionalization

Synthesis of Monofunctionalized Pyridazine (B1198779) Derivatives

The differential reactivity of the chlorine atoms at the 3- and 6-positions of the pyridazine ring allows for the synthesis of monofunctionalized derivatives. This selectivity is crucial for building molecular complexity in a controlled manner. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are the most common methods to achieve monofunctionalization.

By carefully selecting reagents and reaction conditions, one chlorine atom can be replaced while leaving the other intact for subsequent reactions. For instance, the inherent electronic differences between the C3 and C6 positions can lead to regioselective substitution. Furthermore, modern techniques like late-stage functionalization (LSF) offer pathways to modify the C-H bonds of the phenyl group or the pyridazine ring itself, providing another route to monofunctionalized products without altering the chloro substituents. beilstein-journals.org

Another strategy involves functionalizing the pyridazine core at a different position. For example, the synthesis of 3,6-dichloro-4-iodopyridazine (B177621) introduces an iodine atom at the 4-position. uni-muenchen.de This creates a new reactive site for further derivatization, such as Suzuki or Sonogashira couplings, while preserving the original dichloro substitution pattern for later-stage modifications.

Sequential and Orthogonal Functionalization of the Pyridazine Nucleus

Building upon monofunctionalization, the pyridazine nucleus can be elaborated through sequential and orthogonal reactions. This involves the stepwise modification of different reactive sites on the molecule in a planned order. The key to this strategy lies in the chemoselectivity of the reactions, where one functional group reacts in the presence of others.

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, are particularly effective for this purpose due to their high chemo- and regioselectivity. researchgate.net For example, starting with a monofunctionalized pyridazine, the remaining chlorine atom can be substituted using a different cross-coupling reaction, thereby introducing a second point of diversity.

A powerful demonstration of this approach is the use of thio-substituted pyridazine building blocks. uni-muenchen.de By starting with a scaffold like 3,4-bis(methylthio)-6-phenylpyridazine, chemists can selectively perform a Suzuki coupling at the C4 position, followed by another transformation at a different site. This stepwise approach is fundamental to creating libraries of related compounds with varied functionalities. uni-muenchen.de

Table 1: Example of Sequential Functionalization via Suzuki Coupling

| Entry | Starting Material | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| 1 | 3,4-bis(methylthio)-6-(p-tolyl)pyridazine | (4-methoxyphenyl)zinc chloride | 4-(4-methoxyphenyl)-3-(methylthio)-6-(p-tolyl)pyridazine | 57% |

This table illustrates the selective Suzuki coupling at the C4-position of a pyridazine scaffold, a key step in sequential functionalization. Data sourced from a study on thio-substituted pyridazine building blocks. uni-muenchen.de

Development of Polyfunctionalized Pyridazine Scaffolds

Polyfunctionalized pyridazines are molecules designed with multiple reactive handles to facilitate the rapid generation of chemical diversity through combinatorial chemistry. researchgate.net The 3,6-dichloro-4-phenylpyridazine (B177254) scaffold is an excellent precursor for such systems. By adding more functional groups to the core, a platform is created where each site can be independently modified.

The synthesis of 3,6-dichloro-4-iodopyridazine is a prime example of creating a more complex scaffold from a simpler one. uni-muenchen.de The resulting molecule has three distinct reactive sites (two C-Cl bonds and one C-I bond), each with different reactivity profiles for cross-coupling reactions. While increasing the number of chloro substituents on a pyridazine ring can sometimes lead to a loss of regioselectivity, the introduction of different halogens (e.g., bromine, iodine) or other functional groups can enhance both reactivity and selectivity for subsequent transformations. researchgate.net These highly substituted scaffolds are instrumental in efficiently producing sub-series of compounds for various research applications. researchgate.net

Construction of Complex Molecular Architectures Incorporating the Pyridazine Unit

The pyridazine unit serves as a fundamental building block in the construction of larger and more complex molecular architectures. Its ability to act as a ligand for metal ions has been exploited to create highly organized supramolecular structures.

One notable example is the use of 3,6-di(2-pyridyl)pyridazines, which can be synthesized via inverse-electron-demand Diels-Alder reactions, to form [2 × 2] grid-like metal complexes with copper(I) and silver(I) ions. researchgate.net These structures demonstrate how the specific geometry of the pyridazine ligand directs the self-assembly process. researchgate.net The pyridazine scaffold is also found within complex metal-organic frameworks and as a ligand in various organometallic complexes, including those with gold(III) and iridium(III). acs.orgrsc.org

Furthermore, the pyridazine motif is a component of pharmacologically significant molecules. An example is MGL-3196, a highly selective thyroid hormone receptor β agonist, which features a complex structure incorporating a pyridazinone ring attached to a dichlorophenyl ether. nih.gov This highlights the value of the pyridazine scaffold in creating intricate molecules with specific biological functions.

Table 2: Examples of Complex Architectures Based on Pyridazine

| Architecture Type | Example Compound/System | Description |

|---|---|---|

| Supramolecular Assembly | [2 × 2] grid-like metal complexes | Formed by the self-assembly of 3,6-di(2-pyridyl)pyridazine ligands with copper(I) or silver(I) ions. researchgate.net |

| Bioactive Compound | MGL-3196 | A therapeutic agent for dyslipidemia containing a pyridazinone moiety linked to a dichlorophenyl group. nih.gov |

Stereoselective Derivatization Approaches

Introducing stereocenters in a controlled manner is a sophisticated aspect of molecular design. Stereoselective derivatization of the pyridazine scaffold involves reactions that create or influence a chiral center within the molecule. While direct stereoselective reactions on this compound are not widely documented, general principles of asymmetric synthesis can be applied.

One established approach involves the use of non-racemic chiral catalysts to direct the outcome of a reaction on a prochiral substrate. google.com For heterocyclic compounds, this can enable the stereoselective opening of a cyclic intermediate or the addition of a nucleophile to a specific face of the molecule. google.com

Modern photoredox catalysis offers another avenue for stereoselective functionalization. For instance, a visible-light-induced reaction has been developed for the regio- and stereoselective trifluoroethylation of enamides, yielding specific E/Z isomers with high fidelity. acs.org Such methods could potentially be adapted to pyridazine derivatives, where a substituent attached to the ring is modified stereoselectively. The stereochemical outcome of these reactions can often be rationalized and predicted through computational methods like Density Functional Theory (DFT) calculations, which analyze the energy barriers of different reaction pathways. acs.org These advanced strategies represent the frontier of creating structurally precise and complex pyridazine-based molecules.

Advanced Spectroscopic and Structural Investigations of 3,6 Dichloro 4 Phenylpyridazine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3,6-dichloro-4-phenylpyridazine (B177254) and its analogues in solution. nih.gov Both ¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the chemical environment of each nucleus, allowing for the precise assignment of all atoms within the molecule.

For instance, in the ¹H NMR spectrum of 3,6-dichloropyridazine-4-carboxylic acid, a key analogue, the proton at the 5-position of the pyridazine (B1198779) ring typically appears as a singlet, with its chemical shift influenced by the electronic effects of the adjacent chloro and carboxyl substituents. The hydroxyl proton of the carboxylic acid group also presents a characteristic signal, which can be confirmed by D₂O exchange experiments. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity between protons and carbons, further solidifying the structural assignment.

Beyond static structure determination, NMR is a powerful tool for studying molecular dynamics. researchgate.netutoronto.ca Techniques like temperature-dependent NMR and relaxation measurements can provide insights into the rotational dynamics of the phenyl group relative to the pyridazine core. nih.govdannmr.dk The energy barriers for these rotations can be quantified, revealing information about the steric and electronic interactions between the two rings. nih.gov For example, the introduction of bulky substituents on the phenyl ring would be expected to increase the rotational barrier, a hypothesis that can be directly tested and quantified using advanced NMR methods. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3,6-Dichloropyridazine (B152260) Analogues

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 3,6-Dichloropyridazine-4-carboxylic acid | H-5 | 8.28 (s) | - |

| C-3 | - | - | |

| C-4 | - | - | |

| C-5 | - | - | |

| C-6 | - | - | |

| COOH | 9.72 (s) | - | |

| This compound | - | Data not available in search results | Data not available in search results |

Advanced Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are indispensable for the precise determination of molecular weight and the elucidation of fragmentation pathways of this compound and its analogues. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), provides highly accurate mass measurements, which are crucial for confirming the elemental composition of newly synthesized compounds. mdpi.com

Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for these molecules. The resulting mass spectra reveal the molecular ion peak (M⁺ or [M+H]⁺), confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments are then employed to study the fragmentation patterns. researchgate.net In these experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The analysis of these fragment ions provides valuable structural information. For pyridazine derivatives, common fragmentation pathways involve the loss of chlorine atoms, the cleavage of the bond between the phenyl and pyridazine rings, and rearrangements within the heterocyclic ring. whitman.eduraco.catlibretexts.org For example, the loss of a chlorine atom (Cl) would result in a fragment ion with a mass 35 or 37 Da less than the molecular ion. The cleavage of the C-C bond connecting the phenyl group would lead to ions corresponding to the phenyl cation and the dichloropyridazine radical cation, or vice-versa, depending on which fragment retains the charge. Understanding these fragmentation pathways is not only crucial for structural confirmation but can also aid in the identification of metabolites in biological studies. nih.gov

Table 2: Predicted and Observed m/z Values for this compound and its Fragments

| Species | Formula | Predicted m/z | Observed m/z | Fragmentation Pathway |

| Molecular Ion [M]⁺ | C₁₀H₆Cl₂N₂ | 224.996 | Data not available | - |

| [M-Cl]⁺ | C₁₀H₆ClN₂ | 189.027 | Data not available | Loss of a chlorine atom |

| [C₆H₅]⁺ | C₆H₅ | 77.039 | Data not available | Cleavage of the C-phenyl bond |

| [C₄HCl₂N₂]⁺ | C₄HCl₂N₂ | 147.952 | Data not available | Cleavage of the C-phenyl bond |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound and its analogues in the solid state. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation.

For phenylpyridazine derivatives, a key structural parameter is the dihedral angle between the plane of the pyridazine ring and the plane of the phenyl ring. znaturforsch.com This angle is influenced by the steric hindrance between the ortho-hydrogens of the phenyl group and the substituents on the pyridazine ring, as well as by electronic effects. Crystal packing forces can also play a significant role in dictating the observed conformation in the solid state.

The crystal structure of a compound provides invaluable information for understanding its physical properties and for computational modeling studies. For example, the solid-state conformation can be used as a starting point for molecular dynamics simulations to explore the compound's behavior in solution. Furthermore, the detailed structural information obtained from X-ray crystallography is crucial for structure-activity relationship (SAR) studies, as it allows for a precise understanding of how modifications to the molecular structure affect its interaction with biological targets. mdpi.comrsc.org

Table 3: Crystallographic Data for a Representative Phenylpyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting and functional group identification of this compound and its analogues. researchgate.netresearchgate.netresearchgate.net These methods probe the vibrational modes of a molecule, providing a unique spectrum that is characteristic of its structure. spectroscopyonline.com

In the IR spectrum of a dichloropyridazine derivative, characteristic absorption bands can be observed for the C-Cl stretching vibrations, typically in the range of 800-600 cm⁻¹. ias.ac.in The C=N and C=C stretching vibrations of the pyridazine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. nih.gov The out-of-plane C-H bending vibrations of the phenyl group are also readily identifiable.

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric stretching vibrations of non-polar bonds often give rise to strong Raman signals. The combination of IR and Raman spectroscopy, often supported by density functional theory (DFT) calculations, allows for a comprehensive assignment of the vibrational modes and provides a detailed picture of the molecular structure and bonding. nih.govnih.gov

Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for Dichloropyridazine Derivatives

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C=N stretch (pyridazine) | ~1580 | ~1580 |

| C=C stretch (pyridazine/phenyl) | 1600-1450 | 1600-1450 |

| C-Cl stretch | 800-600 | 800-600 |

Note: The exact frequencies can vary depending on the specific substitution pattern and the physical state of the sample.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation of Chiral Derivatives

While this compound itself is achiral, many of its biologically active analogues are chiral. For these chiral derivatives, chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for elucidating their stereochemistry. creative-biostructure.combiologic.netwikipedia.orgbhu.ac.in

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral center. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of a particular enantiomer. bhu.ac.in

ORD spectroscopy, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. biologic.netbhu.ac.in The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is also indicative of the absolute configuration. biologic.net

The combination of experimental CD and ORD data with theoretical calculations, such as time-dependent density functional theory (TD-DFT), provides a powerful approach for the unambiguous assignment of the absolute configuration of chiral pyridazine derivatives. acs.org This information is critical in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.

Table 5: Principles of Chiroptical Spectroscopy Techniques

| Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. wikipedia.org | Absolute configuration, secondary structure of biomolecules. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. biologic.netbhu.ac.in | Absolute configuration, conformational analysis. |

Theoretical and Computational Chemistry of Pyridazine Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for elucidating the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely applied to pyridazine (B1198779) derivatives to obtain accurate molecular geometries and electronic properties.

Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable method for studying pyridazine systems. For instance, studies on related molecules such as 3,6-dichloro-4-methylpyridazine (B106839) and 3,6-dichloropyridazine-4-carboxylic acid have utilized the B3LYP functional with the 6-311++G(d,p) basis set to perform geometry optimizations and frequency calculations. researchgate.net This level of theory provides a detailed description of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

For 3,6-Dichloro-4-phenylpyridazine (B177254), these calculations would reveal the planar or twisted nature of the phenyl and pyridazine rings relative to each other. Furthermore, DFT is used to compute the electronic distribution within the molecule. Natural Bond Orbital (NBO) analysis, a common component of these calculations, helps in understanding charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds. researchgate.net

Reactivity Prediction: The electronic structure data derived from DFT calculations are instrumental in predicting chemical reactivity. By generating a Molecular Electrostatic Potential (MEP) map, one can visualize the electron density distribution on the molecular surface. The MEP map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. This information is vital for predicting the sites where the molecule is most likely to react.

Ab Initio Calculations: While DFT is highly popular due to its balance of accuracy and computational cost, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer alternative approaches. These methods, while often more computationally intensive, can provide benchmark results for electronic structure and are used to validate DFT findings.

The table below summarizes key parameters obtained from quantum chemical calculations for a generic pyridazine derivative, illustrating the type of data generated for this compound.

| Parameter | Computational Method | Significance |

| Optimized Geometry | DFT (B3LYP), MP2 | Provides equilibrium bond lengths, bond angles, and dihedral angles. |

| NBO Charges | NBO Analysis | Describes the charge distribution on each atom in the molecule. |

| Dipole Moment | DFT, HF | Indicates the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | DFT, HF | Maps electron-rich and electron-poor regions to predict reaction sites. |

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Contributions)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. youtube.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions.

In this compound, the presence of the phenyl group in conjugation with the pyridazine ring is expected to influence the FMOs significantly. Compared to an alkyl-substituted pyridazine, the extended π-system in the phenyl derivative would likely lead to a stabilization of the LUMO and destabilization of the HOMO, resulting in a smaller energy gap. This smaller gap would imply greater polarizability and higher chemical reactivity. Theoretical calculations on similar triazolo[4,3-b]pyridazine derivatives have shown energy gaps in the range of 3.2 to 3.5 eV. uomphysics.net

Orbital Contributions: Analysis of the HOMO and LUMO compositions reveals which atoms or functional groups contribute most to these orbitals. For this compound, it is anticipated that the HOMO would have significant contributions from the electron-rich phenyl ring and the pyridazine ring's π-system. The LUMO is likely to be distributed over the electron-deficient pyridazine ring, influenced by the electron-withdrawing chlorine atoms. uomphysics.net Understanding these contributions helps in predicting how the molecule will interact with other reagents. For example, the HOMO's location indicates the site of electron donation (nucleophilic character), while the LUMO's location indicates the site of electron acceptance (electrophilic character).

The following table outlines the key concepts of molecular orbital analysis and their implications for this compound.

| Parameter | Definition | Implication for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Determines chemical reactivity, stability, and electronic transition energy. Expected to be relatively small due to conjugation. |

| Orbital Topology | Spatial distribution of HOMO and LUMO | Shows the specific regions of the molecule involved in frontier orbital interactions. |

Conformation Analysis and Potential Energy Surfaces

The biological or chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformation analysis of this compound focuses on the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds.

The most significant conformational variable in this compound is the rotation around the C-C single bond connecting the pyridazine and phenyl rings. The relative orientation of these two rings is defined by a dihedral angle. To explore the conformational landscape, a Potential Energy Surface (PES) scan is performed. longdom.org This computational technique involves systematically rotating the dihedral angle (e.g., from 0° to 360° in small increments) and calculating the molecule's potential energy at each step using quantum chemical methods like DFT. mdpi.com

The resulting PES plot reveals:

Energy Minima: These correspond to the most stable, low-energy conformations of the molecule. The global minimum represents the most probable conformation in the ground state.

Energy Maxima: These represent transition states between conformations, and their height corresponds to the rotational energy barrier.

For molecules with interacting aromatic rings, like 2-phenylpyridine, the lowest energy conformation is often non-planar (twisted) to alleviate steric hindrance between hydrogen atoms on the adjacent rings. researchgate.net A similar twisted conformation might be the global minimum for this compound. The PES scan provides quantitative data on the energy difference between planar and twisted forms and the energy required to rotate the phenyl group.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model molecules in the gas phase (in vacuum), most chemical processes occur in solution. Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in a condensed phase, providing insights into solvent effects. nih.govmdpi.com

In an MD simulation of this compound, the molecule is placed in a simulation box filled with a large number of explicit solvent molecules (e.g., water, methanol (B129727), or DMSO). The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the positions and velocities of every atom over time. nih.gov

MD simulations can be used to investigate:

Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation of specific interactions like hydrogen bonds.

Conformational Dynamics: How the molecule's conformation fluctuates over time in response to thermal motion and interactions with the solvent. This can reveal transitions between different stable conformations identified in the PES scan.

Solvent Reorganization: The timescale and nature of the solvent's response to changes in the solute's electronic structure, which is crucial for understanding reaction dynamics in solution. dtu.dk

By analyzing MD trajectories, one can calculate properties such as radial distribution functions to understand the solvation shell structure and time correlation functions to study dynamic processes. This approach provides a more realistic picture of the molecule's behavior in a chemical or biological environment than static, gas-phase calculations. diva-portal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical or material properties)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a series of compounds and their properties (e.g., physicochemical properties like solubility or melting point, or a specific activity like fungicidal efficacy). asianpubs.org

A QSAR study on pyridazine derivatives would involve the following steps:

Data Set Collection: A series of pyridazine compounds with experimentally measured values for a specific property is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic: Charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: The logarithm of the octanol-water partition coefficient (logP).

Topological: Descriptors based on the 2D graph of the molecule. semanticscholar.orgresearchgate.net

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build an equation that correlates a selection of descriptors with the measured property. dovepress.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For this compound, its descriptors would be calculated and used within a QSAR model to predict its properties based on models developed for related compounds. The descriptors associated with the chlorine atoms (electronegativity, size) and the phenyl group (aromaticity, hydrophobicity) would be critical in determining its position within the model.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be used to interpret experimental spectra or to confirm the structure of a newly synthesized compound. DFT calculations are particularly effective for this purpose.

Vibrational Spectroscopy (FT-IR and FT-Raman): The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule (stretching, bending, etc.). Although the absolute values are often systematically overestimated, they can be corrected using empirical scaling factors. The scaled theoretical frequencies and their corresponding intensities typically show excellent agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.netnih.gov

NMR Spectroscopy (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating NMR isotropic shielding constants. nih.gov These shielding constants can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. The predicted ¹H and ¹³C NMR chemical shifts for this compound can be compared directly with experimental data to aid in structure elucidation and signal assignment. researchgate.netmdpi.com

The table below summarizes the computational methods used for predicting key spectroscopic parameters.

| Spectroscopy Type | Predicted Parameter | Computational Method |

| FT-IR / FT-Raman | Vibrational Frequencies | DFT (e.g., B3LYP) with basis set |

| ¹H and ¹³C NMR | Chemical Shifts | DFT + GIAO (Gauge-Independent Atomic Orbital) |

| UV-Vis | Electronic Transitions | TD-DFT (Time-Dependent DFT) |

Applications in Chemical Sciences and Materials Technology

Pyridazine (B1198779) Derivatives in Catalysis

The utility of pyridazine compounds in catalysis is an area of growing interest. The nitrogen atoms in the pyridazine ring can coordinate with metal centers, suggesting potential applications as ligands in transition metal catalysis. Furthermore, the tunable electronic properties of the ring system allow for its incorporation into organocatalytic frameworks.

As Ligands for Transition Metal Catalysis

While 3,6-dichloro-4-phenylpyridazine (B177254) serves as a reactant in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, its direct application as a ligand that coordinates to and modifies the catalytic activity of a transition metal is not extensively documented in publicly available research. In a typical Suzuki reaction involving this compound, a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is used to facilitate the formation of a new carbon-carbon bond by coupling the pyridazine derivative with a boronic acid. In this context, this compound functions as a substrate for the catalyst, rather than a component of the catalytic complex itself.

The potential for pyridazine derivatives to act as ligands is rooted in the ability of their nitrogen atoms to form coordinate bonds with metals like palladium, rhodium, and copper. The performance of such catalytic systems often depends on the electronic and steric properties of the ligands. For pyridazine-based ligands, these properties can be fine-tuned through the addition of various substituents to the ring. However, specific studies detailing the synthesis of a metal complex where this compound is the primary ligand and the subsequent application of that complex in a catalytic cycle are not readily found.

In Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field represents an alternative to traditional metal-based catalysis. Pyridazine-containing molecules have been explored in organocatalysis; however, there is currently a lack of specific research demonstrating the use of this compound as an organocatalyst. The development of an organocatalyst based on this specific molecule would require functionalization to introduce catalytically active sites.

Integration into Advanced Materials

The unique photophysical and electronic properties of aromatic heterocyclic compounds have led to their integration into a variety of advanced materials. Pyridazine-based structures are investigated for their potential in electronics and materials science due to their electron-deficient nature, which can be beneficial for creating materials with specific charge-transport properties.

Organic Semiconductors and Optoelectronic Materials (e.g., OLEDs, DSSCs)

Pyridazine-containing compounds are recognized for their potential in optoelectronics, including applications as fluorescent materials, sensors, and semiconductors. The inherent properties of the pyridazine ring can be harnessed in the design of materials for Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). Despite this general interest in the pyridazine scaffold, specific research detailing the synthesis and performance of this compound within an organic semiconductor formulation or as a component in an OLED or DSSC device is not available in the current body of scientific literature. The development of such materials typically involves larger, more complex conjugated systems where the pyridazine unit is just one of several building blocks.

Polymers and Functional Coatings

The incorporation of heterocyclic units into polymer backbones can impart desirable thermal, electronic, or optical properties. In principle, this compound could be used as a monomer in polymerization reactions, with the chlorine atoms serving as reactive sites for coupling. However, there are no specific studies or data available that describe the synthesis or characterization of polymers or functional coatings derived directly from this compound.

Liquid Crystals

The field of liquid crystals relies on molecules with specific shapes and electronic properties that encourage the formation of ordered, yet fluid, phases. While various heterocyclic cores have been successfully incorporated into liquid crystalline materials, there is no documented evidence of this compound being utilized for this purpose.

Photochemistry and Photophysical Properties

The study of the interaction of chemical compounds with light is a critical area of research with applications ranging from materials science to biology. However, a review of the scientific literature reveals a notable gap in the characterization of the photochemical and photophysical properties of this compound.

Luminescence and Fluorescence Applications

There is currently no available scientific literature detailing the luminescence or fluorescence properties of this compound. Consequently, its potential applications in fields that rely on these phenomena, such as in the development of optical materials or as fluorescent probes, remain unexplored.

Photochromic Systems

Similarly, there is no documented evidence of this compound exhibiting photochromic behavior. Photochromic systems involve the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. The potential for this compound to be a component of such systems has not been investigated.

Use as Synthetic Intermediates for Other Chemical Scaffolds

The primary application of this compound in chemical sciences lies in its role as a versatile synthetic intermediate. The two chlorine atoms on the pyridazine ring are reactive sites that can be readily substituted, allowing for the introduction of a variety of functional groups and the construction of more complex molecular architectures.

The reactivity of the chloro-substituents enables nucleophilic substitution reactions, providing a straightforward pathway to a diverse range of derivatives. This has been exploited in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. For instance, the dichloropyridazine core can serve as a scaffold for the development of new ligands for metal complexes or as a precursor for the synthesis of fused heterocyclic systems.

| Starting Material | Reagent/Condition | Product | Application Area |

| 3,6-Dichloropyridazine (B152260) derivative | Amine | Aminopyridazine derivative | Medicinal Chemistry |

| 3,6-Dichloropyridazine derivative | Thiol | Thioetherpyridazine derivative | Materials Science |

| 3,6-Dichloropyridazine derivative | Alcohol/Phenol | Etherpyridazine derivative | Agrochemical Research |

Role in Agrochemical Research

In the field of agrochemical research, this compound and related dichloropyridazine derivatives are valuable precursors for the synthesis of new potential herbicides and fungicides. The pyridazine core is a known toxophore in various agrochemicals, and the ability to modify the substituents at the 3, 4, and 6-positions allows for the fine-tuning of the biological activity and spectrum of these compounds.

The synthesis of novel agrochemicals often involves the displacement of the chlorine atoms with other functional groups to explore structure-activity relationships. For example, the introduction of different aryl or alkyl ethers, amines, or thioethers can significantly impact the herbicidal or fungicidal efficacy of the resulting compounds. Research in this area focuses on creating molecules with improved performance, selectivity, and environmental profiles, without delving into the specifics of their toxicity or safety, which is beyond the scope of this article. The exploration of these chemical transformations is crucial for the discovery of new active ingredients for crop protection.

| Precursor | Synthetic Transformation | Target Compound Class | Potential Agrochemical Application |

| Dichloropyridazine | Nucleophilic substitution with anilines | Aminopyridazine | Herbicide |

| Dichloropyridazine | Reaction with phenols | Aryloxypyridazine | Fungicide |

| Dichloropyridazine | Suzuki or Stille coupling | Arylpyridazine | Herbicide/Fungicide |

Future Directions and Emerging Research Avenues for 3,6 Dichloro 4 Phenylpyridazine

The landscape of chemical synthesis and materials science is undergoing a significant transformation, driven by the need for greater efficiency, sustainability, and precision. For heterocyclic compounds like 3,6-Dichloro-4-phenylpyridazine (B177254), these shifts are opening up new frontiers of research. Future investigations are poised to move beyond traditional synthetic routes and applications, venturing into innovative methodologies and novel material designs. The exploration of greener synthetic pathways, advanced manufacturing processes, and the integration of computational tools are set to redefine the potential of this pyridazine (B1198779) derivative.

Q & A

Q. What are the recommended synthetic routes for 3,6-Dichloro-4-phenylpyridazine, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves functionalization of the pyridazine core. Microwave-assisted synthesis has been shown to enhance reaction efficiency for structurally similar compounds, reducing reaction times and improving regioselectivity . Key steps include:

- Substituent introduction : Chlorination at positions 3 and 6 can be achieved using POCl₃ or PCl₅ under reflux conditions.

- Phenyl group attachment : Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be employed, depending on precursor availability.

- Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (80–120°C) can minimize side reactions. For example, Wunderlich & Knochel (2008) demonstrated >80% yields in bis-functionalization of pyridazine analogs by optimizing stoichiometry and catalyst loading .

Q. How can the electronic and steric effects of substituents on the pyridazine ring influence reactivity in further derivatization?

Substituents at positions 3, 4, and 6 significantly impact reactivity:

- Electron-withdrawing groups (Cl) : Enhance electrophilicity at adjacent positions, facilitating nucleophilic substitution.

- Steric hindrance : The phenyl group at position 4 may slow down reactions at neighboring sites. Computational studies (e.g., DFT) can predict activation energies for specific substitution patterns. For instance, Lee et al. (1988) used gradient corrections in density-functional models to correlate substituent effects with reaction barriers in similar heterocycles .

Advanced Research Questions

Q. What computational methods are most reliable for modeling the electronic structure and reaction pathways of this compound?

Combined DFT and wavefunction-based methods provide robust insights:

- Density-functional theory (DFT) : Becke’s three-parameter hybrid functional (B3LYP) with a 6-31G(d,p) basis set accurately predicts molecular geometries and vibrational frequencies .

- Reaction pathway analysis : Intrinsic reaction coordinate (IRC) calculations can map energy profiles for chlorination or coupling steps.

- Limitations : Van der Waals interactions and solvent effects may require empirical dispersion corrections (e.g., D3BJ) or implicit solvent models (e.g., SMD) .

Q. How can crystallographic data resolve discrepancies between predicted and observed molecular geometries?

Single-crystal X-ray diffraction is the gold standard for structural validation. For example:

- Packing analysis : Desiraju’s supramolecular synthon approach identifies noncovalent interactions (e.g., Cl···π contacts) that distort bond angles .

- Case study : Wang et al. (2010) resolved a 0.05 Å deviation in C–Cl bond lengths for a chloropyridazine derivative using high-resolution data (R factor = 0.050) . Always cross-validate computational models with experimental crystallographic data to address contradictions .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Protecting groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups for N-protection).

- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve selectivity in cross-coupling reactions.

- In situ monitoring : UV-vis spectroscopy or LC-MS can detect intermediates and adjust conditions dynamically. Evidence from microwave-assisted syntheses suggests pulse heating reduces decomposition .

Q. How does the compound’s halogen bonding propensity influence its biological activity or material properties?

Chlorine substituents engage in halogen bonding (XB), which can:

- Enhance binding affinity : XB with protein backbone carbonyls or nucleic acids is critical in medicinal chemistry.

- Modulate crystal packing : Strong Cl···N interactions (3.0–3.5 Å) drive supramolecular assembly in materials science . Screening via Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies XB contributions to lattice energy .

Q. What analytical techniques are essential for characterizing purity and stability under varying conditions?

- Chromatography : HPLC with a C18 column (MeCN/H₂O mobile phase) detects impurities at <0.1% levels.

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) assigns proton environments, while FT-IR identifies degradation products (e.g., carbonyl formation).